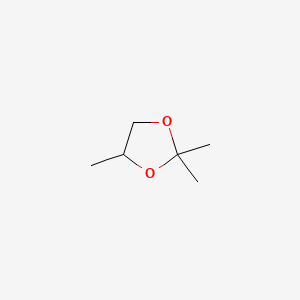

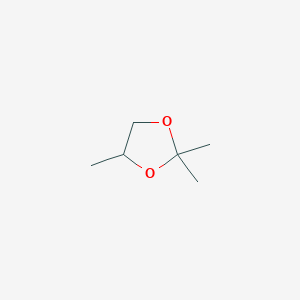

2,2,4-Trimethyl-1,3-dioxolane

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,4-trimethyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5-4-7-6(2,3)8-5/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALTFLAPROMVXNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862590 | |

| Record name | 2,2,4-Trimethyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with a mild, musty, sweet odour | |

| Record name | 2,2,4-Trimethyl-1,3-oxacyclopentane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/859/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

98.00 to 99.00 °C. @ 760.00 mm Hg | |

| Record name | 2,2,4-Trimethyl-1,3-dioxolane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037266 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

111000 mg/L @ 18C (exp), soluble in water; organic solvents, oils, miscible (in ethanol) | |

| Record name | 2,2,4-Trimethyl-1,3-dioxolane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037266 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,2,4-Trimethyl-1,3-oxacyclopentane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/859/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.899-0.905 | |

| Record name | 2,2,4-Trimethyl-1,3-oxacyclopentane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/859/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1193-11-9 | |

| Record name | 2,2,4-Trimethyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4-Trimethyl-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1193-11-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,4-Trimethyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4-trimethyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,4-TRIMETHYL-1,3-DIOXOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0H09N14AR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2,4-Trimethyl-1,3-dioxolane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037266 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2,4-Trimethyl-1,3-dioxolane: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2,4-trimethyl-1,3-dioxolane (CAS No. 1193-11-9), a versatile heterocyclic compound. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development and other chemical industries. It includes a summary of its key physical and chemical characteristics, information on its synthesis and reactivity, and its applications in various fields.

Introduction

This compound, also known as acetone (B3395972) propylene (B89431) glycol acetal, is a cyclic ketal with the molecular formula C₆H₁₂O₂. It is a colorless liquid with a mild, sweet, and musty odor. This compound is recognized for its utility as a flavoring agent in the food industry and as an intermediate in organic synthesis, particularly as a protecting group for 1,2-diols. Its specific chemical structure, consisting of a five-membered dioxolane ring with three methyl substituents, imparts a unique set of properties that are valuable in various chemical applications.

Physical and Chemical Properties

The physical and chemical properties of this compound are well-documented. These properties are crucial for its handling, application, and for predicting its behavior in chemical reactions. A summary of these properties is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | |

| Molecular Weight | 116.16 g/mol | |

| Appearance | Colorless liquid | |

| Odor | Mild, musty, sweet | |

| Boiling Point | 98.0 - 99.0 °C at 760 mmHg | |

| Melting Point | -90 °C | |

| Density | 0.899 - 0.905 g/cm³ | |

| Refractive Index | 1.393 - 1.398 | |

| Solubility in Water | 111,000 mg/L at 18 °C | |

| Vapor Pressure | 32.3 mmHg at 25 °C | |

| Flash Point | 32 °C |

Table 2: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 1193-11-9 | |

| SMILES | CC1COC(O1)(C)C | |

| InChIKey | ALTFLAPROMVXNX-UHFFFAOYSA-N |

Synthesis and Reactivity

Synthesis

This compound is typically synthesized through the ketalization of 1,2-propanediol with acetone. This reaction is an acid-catalyzed process.

A patented method describes the synthesis of this compound via the cyclization reaction of 1,2-propylene oxide and acetone in the presence of a catalyst system comprising an ionic liquid (1-alkyl-3-methylimidazolium salt) and anhydrous zinc chloride. This method is highlighted as an improvement over previous methods that used more expensive and environmentally challenging catalysts.

Caption: Synthesis of this compound.

Reactivity

As a ketal, this compound is stable under basic and neutral conditions but is susceptible to hydrolysis under acidic conditions, which will regenerate the parent diol (1,2-propanediol) and ketone (acetone). This reactivity is fundamental to its use as a protecting group in organic synthesis.

Experimental Protocols

-

Boiling Point: Determined by distillation at atmospheric pressure using a thermometer and a distillation apparatus, with the boiling point being the temperature at which the liquid and vapor phases are in equilibrium.

-

Density: Measured using a pycnometer or a digital density meter at a specified temperature.

-

Refractive Index: Determined using a refractometer, which measures the extent to which light is bent when it passes through the substance.

-

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: The NIST WebBook provides access to the IR spectrum of this compound, which would have been obtained using a dispersive or FTIR instrument.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is also available from the NIST WebBook, providing information on the fragmentation pattern of the molecule.

-

Applications

This compound has applications in several industrial and research settings.

-

Flavoring Agent: It is used as a flavoring agent in food products, imparting earthy, green, and vegetable-like notes. It is recognized by the FEMA (Flavor and Extract Manufacturers Association) with the number 3441.

-

Organic Synthesis: A primary application in research and development is its use as a protecting group for 1,2-diols. The formation of the dioxolane ring protects the hydroxyl groups from unwanted reactions under neutral or basic conditions. The protecting group can be readily removed by acid-catalyzed hydrolysis.

-

Pharmaceutical Intermediate: It serves as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).

Caption: Workflow for using this compound as a protecting group.

Safety and Handling

This compound is classified as a flammable liquid and vapor. It is also harmful if swallowed and can cause skin and serious eye irritation.

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot

In-Depth Technical Guide: 2,2,4-Trimethyl-1,3-dioxolane (CAS: 1193-11-9)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,2,4-Trimethyl-1,3-dioxolane is a cyclic ketal recognized for its applications in organic synthesis and as a flavoring agent. While its role as a potential pharmaceutical intermediate is noted by chemical suppliers, publicly available literature does not currently provide specific examples of its incorporation into active pharmaceutical ingredient (API) synthesis pathways.[1] Furthermore, there is no scientific evidence to suggest its involvement in biological signaling pathways. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and general applications in a laboratory context, including its function as a protective group for carbonyls.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are well-documented, providing a baseline for its use in experimental settings. It is a colorless liquid characterized by a mild, sweet, and somewhat musty odor.[2]

Physical and Chemical Properties

Quantitative physical and chemical data are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₂ | [3] |

| Molecular Weight | 116.16 g/mol | [4] |

| CAS Number | 1193-11-9 | [4] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 98.0 - 99.0 °C (at 760 mmHg) | [4] |

| Density | 0.899 - 0.905 g/cm³ | [4] |

| Solubility | 111,000 mg/L (at 18 °C) | [4] |

| Refractive Index | 1.393 - 1.398 | [4] |

Spectroscopic Data

Spectroscopic information is critical for the identification and characterization of this compound.

| Spectrum Type | Key Data Points / Reference | Source(s) |

| Mass Spectrometry | Electron Ionization (EI) spectrum available. | [2] |

| Infrared (IR) Spectroscopy | IR spectrum available. | [5] |

| ¹³C NMR Spectroscopy | ¹³C NMR data available. | [6] |

Synthesis and Reactions

This compound is primarily synthesized through the acid-catalyzed reaction of a ketone (acetone) with a diol (propylene glycol or its precursor, 1,2-propylene oxide). This reaction is a classic example of ketal formation, a fundamental transformation in organic chemistry.

Synthesis Experimental Protocols

Two primary methods for the synthesis of this compound are documented.

Method 1: From Acetone (B3395972) and Propylene (B89431) Glycol

This is a standard acid-catalyzed ketalization reaction.[7]

-

Reactants: Acetone, 1,2-Propanediol (Propylene Glycol).

-

Catalyst: A strong acid catalyst (e.g., p-toluenesulfonic acid, Dowex DR-2030).

-

Procedure:

-

Combine acetone and propylene glycol in a round-bottom flask fitted with a Dean-Stark apparatus. Toluene is typically used as the solvent to facilitate azeotropic removal of water.

-

Add a catalytic amount of a strong acid catalyst.

-

Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap.

-

Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).

-

Purify the product via distillation.

-

Method 2: From Acetone and 1,2-Propylene Oxide

This method involves the reaction of an epoxide with a ketone, catalyzed by a combination of an ionic liquid and a Lewis acid.[6]

-

Reactants: Acetone, 1,2-Propylene Oxide.

-

Catalyst: A dual catalyst system comprising an ionic liquid (e.g., 1-alkyl-3-methylimidazolium salt) and anhydrous zinc chloride.

-

Procedure:

-

In a suitable reaction vessel, combine acetone and the catalyst system.

-

Under controlled temperature and pressure conditions (cyclization reaction conditions), introduce 1,2-propylene oxide to the mixture.

-

Allow the reaction to proceed to completion.

-

Separate the product from the reaction mixture, which may involve techniques such as distillation, taking advantage of the differing boiling points of the components.

-

Role as a Protecting Group

The formation of the this compound moiety is a common strategy for protecting the carbonyl group of ketones or aldehydes from reacting with nucleophiles or under basic conditions.[2][8]

General Protection Protocol (Ketalization):

-

Objective: To protect a carbonyl group within a multifunctional molecule.

-

Procedure:

-

Dissolve the carbonyl-containing substrate in an inert solvent (e.g., toluene).

-

Add an excess of 1,2-propanediol and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the ketal product.

-

After the reaction is complete, cool the mixture, neutralize the catalyst, and extract the product.

-

General Deprotection Protocol (Hydrolysis):

-

Objective: To regenerate the carbonyl group from the ketal.

-

Procedure:

-

Dissolve the this compound derivative in a mixture of an organic solvent (e.g., acetone) and aqueous acid (e.g., dilute HCl).

-

Stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by a suitable method (e.g., TLC, GC-MS) until the starting material is consumed.

-

Neutralize the acid, and extract the deprotected carbonyl compound.

-

Applications and Biological Activity

Industrial and Research Applications

The primary documented uses of this compound are:

-

Flavoring Agent: It is recognized as a flavoring agent in the food industry.[4]

-

Organic Synthesis: It serves as a protecting group for carbonyls and is mentioned as a potential intermediate in broader chemical syntheses.[3][8]

Biological Activity and Toxicology

There is a significant lack of data regarding the biological activity of this compound. While some studies have investigated the general antibacterial and antifungal properties of other substituted 1,3-dioxolane (B20135) derivatives, no such studies were found for this specific compound.[8] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent."[4] No evidence was found in the public domain linking this compound to any biological signaling pathways or specific mechanisms of action within a cellular context.

Visualized Workflows

As there is no information on biological signaling pathways involving this compound, the following diagrams illustrate the chemical workflows for its synthesis and its application as a protecting group.

References

- 1. benchchem.com [benchchem.com]

- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C6H12O2 | CID 62384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. CN103087034A - Preparation methods of this compound and 1,2-propanediol - Google Patents [patents.google.com]

- 7. This compound | 1193-11-9 [chemicalbook.com]

- 8. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

"2,2,4-Trimethyl-1,3-dioxolane" molecular structure and stereochemistry

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 2,2,4-Trimethyl-1,3-dioxolane

Abstract

This compound, a heterocyclic organic compound, serves as a versatile intermediate in various chemical syntheses, including pharmaceuticals and as a recognized flavoring agent.[1] Its utility is intrinsically linked to its specific molecular architecture and stereochemical properties. This document provides a comprehensive technical overview of the structure, stereoisomerism, and relevant experimental methodologies associated with this compound, tailored for researchers and professionals in the fields of chemistry and drug development.

Molecular Structure and Identification

This compound is classified as a ketal, specifically the acetal (B89532) derived from the reaction of acetone (B3395972) with 1,2-propanediol.[2][3] The core of the molecule is a five-membered ring containing two oxygen atoms and three carbon atoms, known as a dioxolane ring. This ring is substituted with two methyl groups at the C2 position and one methyl group at the C4 position.

The fundamental properties and identifiers of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [2][4] |

| Synonyms | Propylene (B89431) glycol acetone ketal, Acetone propylene glycol acetal | [2] |

| CAS Number | 1193-11-9 | [2][4] |

| Molecular Formula | C₆H₁₂O₂ | [2][4] |

| Molecular Weight | 116.16 g/mol | [2][4] |

| SMILES | CC1COC(O1)(C)C | [2][5] |

| InChI Key | ALTFLAPROMVXNX-UHFFFAOYSA-N | [2][4] |

| Appearance | Colorless to pale yellow liquid | [1][6] |

| Odor Profile | Earthy, ethereal, green, reminiscent of raw potato or tomato leaf | [1][7] |

Stereochemistry

The stereochemistry of this compound is dictated by the presence of a single stereogenic center.

Chiral Center

The carbon atom at the 4th position (C4) of the dioxolane ring is a chiral center. It is bonded to four different groups:

-

A hydrogen atom (implied)

-

A methyl group (-CH₃)

-

An oxygen atom that is part of the C-O-C(CH₃)₂ linkage (O1)

-

An oxygen atom that is part of the C-O-CH₂ linkage (O3)

Enantiomers

Due to the single chiral center, this compound exists as a pair of enantiomers: (R)-2,2,4-trimethyl-1,3-dioxolane and (S)-2,2,4-trimethyl-1,3-dioxolane. These molecules are non-superimposable mirror images of each other. Commercially available this compound is typically supplied as a racemic mixture, containing equal amounts of the (R) and (S) enantiomers.[5] This is often denoted as (±)-2,2,4-trimethyl-1,3-dioxolane.[2]

Caption: Relationship between the racemic mixture and its constituent enantiomers.

Experimental Protocols

The synthesis of this compound is a standard ketalization reaction.

General Synthesis via Ketalization

1,3-Dioxolanes are commonly prepared by the acid-catalyzed reaction of a ketone or aldehyde with a 1,2-diol.[8] For this compound, this involves the reaction of acetone with 1,2-propanediol.

Reaction: Acetone + 1,2-Propanediol ⇌ this compound + Water

Protocol:

-

Reactants: Combine equimolar amounts of 1,2-propanediol and acetone in a suitable solvent (e.g., toluene (B28343) or dichloromethane).

-

Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or a Lewis acid like anhydrous zinc chloride.[9]

-

Water Removal: The reaction is an equilibrium. To drive it towards the product, water must be removed as it is formed. This is typically achieved using a Dean-Stark apparatus for azeotropic removal with toluene.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, the acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

-

Purification: The final product is purified by distillation under atmospheric or reduced pressure to yield the colorless liquid.

A patented method describes the synthesis using 1,2-propylene oxide and acetone with a catalyst system comprising an ionic liquid and anhydrous zinc chloride, which avoids some of the environmental drawbacks of other catalysts.[9]

Caption: General experimental workflow for the synthesis of this compound.

Chiral Resolution

Separating the enantiomers from the racemic mixture requires chiral resolution techniques. While a specific protocol for this compound is not detailed in the provided search results, a general approach involves:

-

Derivatization: Reacting the racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers.

-

Separation: Separating the diastereomers using standard laboratory techniques like crystallization or chromatography, as diastereomers have different physical properties.

-

Cleavage: Removing the chiral auxiliary from the separated diastereomers to yield the individual, enantiomerically pure (R) and (S) isomers.

Alternatively, stereoselective synthesis using a chiral catalyst or a chiral starting material (e.g., enantiopure (R)- or (S)-1,2-propanediol) can be employed to produce a single enantiomer directly.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H12O2 | CID 62384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. 1,3-Dioxolane, 2,2,4-trimethyl- [webbook.nist.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound CAS#: 1193-11-9 [m.chemicalbook.com]

- 8. Dioxolane - Wikipedia [en.wikipedia.org]

- 9. CN103087034A - Preparation methods of this compound and 1,2-propanediol - Google Patents [patents.google.com]

"2,2,4-Trimethyl-1,3-dioxolane" synthesis from propylene glycol and acetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,2,4-trimethyl-1,3-dioxolane, a valuable ketal, from the reaction of propylene (B89431) glycol and acetone (B3395972). This guide details the underlying chemical principles, reaction conditions, catalytic systems, and a comprehensive experimental protocol.

Introduction

This compound, also known as propylene glycol acetone ketal, is a cyclic ketal with applications in various fields of chemistry.[1][2] Its synthesis is a classic example of a ketalization reaction, a fundamental transformation in organic chemistry for the protection of carbonyl groups.[3] This guide focuses on the acid-catalyzed reaction between propylene glycol (1,2-propanediol) and acetone.

Reaction Principle and Mechanism

The synthesis of this compound from propylene glycol and acetone is an acid-catalyzed nucleophilic addition-elimination reaction. The overall reaction is an equilibrium process where the removal of water drives the reaction towards the formation of the ketal product.[3]

Overall Reaction:

CH₃COCH₃ + HOCH₂(CH₃)CHOH ⇌ C₆H₁₂O₂ + H₂O (Acetone) + (Propylene Glycol) ⇌ (this compound) + (Water)

The reaction mechanism proceeds through several key steps initiated by the protonation of the acetone's carbonyl oxygen by an acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by one of the hydroxyl groups of propylene glycol. A subsequent proton transfer and the elimination of a water molecule are followed by an intramolecular cyclization, where the second hydroxyl group attacks the carbocation intermediate. The final deprotonation of the cyclic oxonium ion regenerates the acid catalyst and yields the this compound product.[3]

Catalytic Systems

A variety of acidic catalysts can be employed for this synthesis, ranging from homogeneous Brønsted acids to heterogeneous solid acid catalysts. The choice of catalyst can significantly impact reaction rates, yields, and the ease of product purification.

| Catalyst Type | Specific Examples | Key Features |

| Homogeneous Brønsted Acids | p-Toluenesulfonic acid (p-TSA), Sulfuric acid (H₂SO₄) | High catalytic activity, inexpensive, but can be corrosive and require neutralization during workup. |

| Heterogeneous Solid Acids | Dowex DR-2030, Zirconia-Silica (ZrO₂-SiO₂), Montmorillonite K10 | Easily separable from the reaction mixture, reusable, and often lead to simpler product purification. |

| Ionic Liquids | 1-Alkyl-3-methylimidazolium salt with anhydrous zinc chloride | Can act as both solvent and catalyst, offering potential for "green" synthesis, though catalyst cost can be a factor.[4] |

Experimental Data and Yields

The yield of this compound is highly dependent on the reaction conditions and the catalytic system used. Efficient removal of water is crucial for achieving high yields.

| Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Dowex DR-2030 | 40-50 | Not Specified | 94-99 | [5] |

| ZrO₂-SiO₂ | 40-50 | Not Specified | 94-99 | [5] |

| p-Toluenesulfonic acid | Reflux (Toluene) | Until water evolution ceases | Typically high | General Procedure |

Note: The yields for Dowex DR-2030 and ZrO₂-SiO₂ are reported for the conversion of a propylene glycol-acetone mixture under stationary conditions. The conversion of propylene glycol increases from 65 to 75% when water is removed during the ketalization process.[5]

Detailed Experimental Protocol

This section provides a representative experimental procedure for the synthesis of this compound using p-toluenesulfonic acid as the catalyst and a Dean-Stark apparatus for azeotropic water removal.

Materials:

-

Propylene glycol

-

Acetone

-

Toluene (B28343) (or another suitable water-immiscible solvent)

-

p-Toluenesulfonic acid monohydrate (p-TSA)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.[6][7]

-

Charging Reactants: To the round-bottom flask, add propylene glycol, a molar excess of acetone (e.g., 1.5 to 2 equivalents), and a suitable volume of toluene to fill the Dean-Stark trap and allow for efficient reflux.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01-0.02 molar equivalents relative to propylene glycol).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The lower aqueous layer will separate, and the upper toluene layer will return to the reaction flask.[7]

-

Monitoring: Continue the reflux until no more water is collected in the Dean-Stark trap, which indicates the reaction is complete. The progress of the reaction can also be monitored by analytical techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize the p-TSA catalyst.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the toluene solvent using a rotary evaporator.

-

Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 98-99°C at atmospheric pressure.[1]

-

Characterization:

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product.

-

Infrared (IR) Spectroscopy: The IR spectrum should show the absence of a broad O-H stretching band from the starting propylene glycol and the absence of a strong C=O stretching band from acetone, with the appearance of characteristic C-O stretching bands of the ketal.[8]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the product and confirm its molecular weight.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₂ | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Mild, musty, sweet | [1] |

| Boiling Point | 98-99 °C at 760 mmHg | [1] |

| Density | 0.899-0.905 g/cm³ | [1] |

| Refractive Index | 1.393-1.398 | [1] |

| CAS Number | 1193-11-9 | [1] |

Visualizations

Caption: Acid-catalyzed mechanism for the synthesis of this compound.

Caption: Experimental workflow for the synthesis and purification of the target compound.

References

- 1. This compound | C6H12O2 | CID 62384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1193-11-9 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. CN103087034A - Preparation methods of this compound and 1,2-propanediol - Google Patents [patents.google.com]

- 5. hmdb.ca [hmdb.ca]

- 6. This compound CAS#: 1193-11-9 [m.chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 1,3-Dioxolane, 2,2,4-trimethyl- [webbook.nist.gov]

A Technical Guide to the Spectral Analysis of 2,2,4-Trimethyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 2,2,4-trimethyl-1,3-dioxolane (CAS No: 1193-11-9), a heterocyclic compound with applications in various chemical syntheses. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and illustrates the analytical workflow.

Compound Information

-

IUPAC Name: this compound

-

Structure:

Spectral Data Presentation

The following sections summarize the key spectral data for this compound.

Table 1: Estimated ¹H NMR Spectral Data

| Protons (Label) | Estimated Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (C4) | 1.1 - 1.3 | Doublet | 3H |

| -CH₃ (C2, syn to C4-CH₃) | 1.2 - 1.4 | Singlet | 3H |

| -CH₃ (C2, anti to C4-CH₃) | 1.3 - 1.5 | Singlet | 3H |

| -CH₂- (C5) | 3.4 - 4.1 | Multiplet | 2H |

| -CH- (C4) | 3.8 - 4.3 | Multiplet | 1H |

Table 2: Estimated ¹³C NMR Spectral Data

While a ¹³C NMR spectrum is cited in the literature (K. Pihlaja, T. Nurmi Finn. Chem. Lett. 1977, 141), the specific chemical shifts are not available in the searched databases.[4] The estimated values are provided below.

| Carbon (Label) | Estimated Chemical Shift (δ, ppm) |

| -CH₃ (C4) | 15 - 25 |

| -CH₃ (C2) | 25 - 35 |

| -CH₂- (C5) | 70 - 80 |

| -CH- (C4) | 75 - 85 |

| -C- (C2) | 105 - 115 |

The following data is derived from the gas-phase IR spectrum available in the NIST Chemistry WebBook.[2]

Table 3: Principal IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2990 - 2850 | Strong | C-H (Alkyl) Stretch |

| 1465 | Medium | C-H (Alkyl) Bend |

| 1380, 1370 | Medium | C-H (gem-dimethyl) Bend |

| 1250 - 1050 | Strong | C-O (Acetal) Stretch |

The following data represents the major fragments observed in the Electron Ionization (EI) mass spectrum, as sourced from the NIST spectral database.[1] The molecular ion (M⁺) peak is observed at m/z 116. The base peak is at m/z 101.

Table 4: Major Mass Spectrometry Fragments

| m/z | Relative Abundance (%) | Proposed Fragment |

| 116 | ~1 | [M]⁺ (Molecular Ion) |

| 101 | 100 | [M - CH₃]⁺ |

| 59 | ~60 | [C₃H₇O]⁺ |

| 43 | ~85 | [C₃H₇]⁺ or [CH₃CO]⁺ |

| 42 | ~40 | [C₃H₆]⁺ |

| 41 | ~35 | [C₃H₅]⁺ |

Experimental Protocols

The following sections describe standardized methodologies for the acquisition of spectral data for a liquid organic compound like this compound.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the liquid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should completely dissolve the sample.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Gently vortex or agitate the vial to ensure the solution is homogeneous.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The liquid height should be approximately 4-5 cm.

-

-

Instrumental Analysis:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.

-

The instrument's software is used to lock onto the deuterium (B1214612) signal of the solvent, which stabilizes the magnetic field.

-

The magnetic field homogeneity is optimized through a process called shimming to maximize spectral resolution.

-

The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Set acquisition parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay). For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the isotope.

-

Acquire the spectrum. The resulting Free Induction Decay (FID) is then Fourier transformed to produce the frequency-domain NMR spectrum.

-

-

Sample Preparation (Neat Liquid Film):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of scratches. Handle them only by the edges to avoid moisture contamination from fingerprints.

-

Place one to two drops of the liquid sample onto the center of one salt plate.

-

Carefully place the second salt plate on top, gently spreading the liquid to form a thin, uniform film between the plates. Avoid air bubbles.

-

Place the "sandwich" of plates into the spectrometer's sample holder.

-

-

Instrumental Analysis:

-

If using a Fourier Transform Infrared (FTIR) spectrometer, first run a background scan with an empty sample compartment. This spectrum is automatically subtracted from the sample spectrum to remove signals from atmospheric CO₂ and water vapor.

-

Place the sample holder with the prepared salt plates into the instrument's beam path.

-

Acquire the sample spectrum. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

After analysis, clean the salt plates thoroughly with a dry, volatile organic solvent (e.g., anhydrous acetone (B3395972) or dichloromethane) and return them to a desiccator for storage.

-

-

Sample Introduction:

-

The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS) for separation from any impurities.

-

For direct infusion, a small amount of the sample is dissolved in a volatile solvent and injected into the instrument, where it is heated in a vacuum to induce vaporization.

-

-

Ionization and Analysis:

-

In the ion source, the vaporized sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).

-

This bombardment removes an electron from the molecule, creating a positively charged molecular ion (M⁺).

-

The high energy of this process causes the molecular ion to fragment into smaller, characteristic charged fragments.

-

The positively charged ions (both the molecular ion and fragments) are accelerated by an electric field into the mass analyzer.

-

The mass analyzer (e.g., a quadrupole or magnetic sector) separates the ions based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical relationship between the compound and the spectroscopic techniques used for its characterization.

Caption: Workflow for the spectral characterization of this compound.

References

Thermodynamic Properties of 2,2,4-Trimethyl-1,3-dioxolane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2,2,4-trimethyl-1,3-dioxolane. Due to a scarcity of directly published experimental data for this specific compound, this document focuses on the calculation of its standard enthalpy of formation based on existing reaction data, and the estimation of other key thermodynamic parameters using established group additivity methods. Furthermore, detailed experimental protocols for determining these properties are provided to guide researchers in acquiring precise empirical data.

Core Thermodynamic Properties

The key thermodynamic properties of a compound dictate its stability, reactivity, and phase behavior, which are critical parameters in chemical process design, safety analysis, and pharmaceutical development. For this compound, these core properties include the standard enthalpy of formation (ΔHf°), standard molar entropy (S°), heat capacity (Cp), and the standard Gibbs free energy of formation (ΔGf°).

Quantitative Data Summary

The following tables summarize the calculated and estimated thermodynamic data for this compound and the ancillary data used in these calculations.

Table 1: Reaction Thermochemistry for the Formation of this compound

| Reaction | ΔHrxn° (kJ/mol) | Method | Source |

| Propylene (B89431) Glycol (l) + Acetone (B3395972) (l) ⇌ this compound (l) + H₂O (l) | -3 | Eqk | NIST WebBook |

Table 2: Standard Enthalpies of Formation (298.15 K, 1 atm)

| Compound | Formula | Phase | ΔHf° (kJ/mol) | Source |

| Propylene Glycol | C₃H₈O₂ | liquid | -486 ± 3 | NIST WebBook[1] |

| Acetone | C₃H₆O | liquid | -248.1 ± 0.3 | NIST WebBook |

| Water | H₂O | liquid | -285.83 ± 0.04 | NIST WebBook |

| This compound | C₆H₁₂O₂ | liquid | -448.27 (Calculated) | This work |

Table 3: Estimated Thermodynamic Properties of this compound (298.15 K, 1 atm)

| Property | Symbol | Estimated Value | Method |

| Standard Molar Entropy | S° (J/mol·K) | 265.42 | Joback |

| Heat Capacity (liquid) | Cp (J/mol·K) | 198.76 | Joback |

| Standard Gibbs Free Energy of Formation | ΔGf° (kJ/mol) | -291.68 | This work |

Calculation of Standard Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) of this compound was calculated using Hess's Law, based on the experimentally determined enthalpy of reaction for its formation from propylene glycol and acetone, as provided by the NIST WebBook.

The reaction is as follows: C₃H₈O₂ (l) + C₃H₆O (l) ⇌ C₆H₁₂O₂ (l) + H₂O (l)

The standard enthalpy of reaction (ΔHrxn°) is related to the standard enthalpies of formation of the products and reactants by the equation:

ΔHrxn° = ΣΔHf°(products) - ΣΔHf°(reactants)

-3 kJ/mol = [ΔHf°(C₆H₁₂O₂, l) + ΔHf°(H₂O, l)] - [ΔHf°(C₃H₈O₂, l) + ΔHf°(C₃H₆O, l)]

-3 kJ/mol = [ΔHf°(C₆H₁₂O₂, l) + (-285.83 kJ/mol)] - [(-486 kJ/mol) + (-248.1 kJ/mol)]

Solving for the enthalpy of formation of this compound:

ΔHf°(C₆H₁₂O₂, l) = -3 kJ/mol - 486 kJ/mol - 248.1 kJ/mol + 285.83 kJ/mol ΔHf°(C₆H₁₂O₂, l) = -448.27 kJ/mol

Estimation of Thermodynamic Properties

In the absence of experimental data, group contribution methods provide a reliable means of estimating thermodynamic properties. The Joback method was employed to estimate the standard molar entropy and heat capacity of this compound.

Standard Molar Entropy (S°) Estimation (Joback Method)

The standard molar entropy is estimated by summing the contributions of each functional group within the molecule. For this compound (C₆H₁₂O₂), the constituent groups are:

-

2 x -CH₃

-

1 x >CH-

-

1 x -CH₂-

-

1 x >C< (quaternary)

-

2 x -O- (in a ring)

Using standard Joback group contributions for entropy, the estimated S° is 265.42 J/mol·K .

Heat Capacity (Cp) Estimation (Joback Method)

Similarly, the liquid heat capacity is estimated by summing the group contributions. The estimated Cp for this compound at 298.15 K is 198.76 J/mol·K .

Standard Gibbs Free Energy of Formation

The standard Gibbs free energy of formation (ΔGf°) can be calculated from the standard enthalpy of formation and the standard entropy of formation using the following equation:

ΔGf° = ΔHf° - TΔSf°

Where ΔSf° is the entropy of formation, calculated from the standard entropies of the compound and its constituent elements in their standard states (C(graphite), H₂(g), O₂(g)).

ΔSf° = S°(C₆H₁₂O₂) - [6S°(C, graphite) + 6S°(H₂, g) + S°(O₂, g)] ΔSf° = 265.42 J/mol·K - [6(5.74 J/mol·K) + 6(130.68 J/mol·K) + 205.14 J/mol·K] ΔSf° = -755.14 J/mol·K = -0.755 kJ/mol·K

Now, calculating ΔGf°: ΔGf° = -448.27 kJ/mol - (298.15 K)(-0.755 kJ/mol·K) ΔGf° = -223.33 kJ/mol

Experimental Protocols

To obtain precise thermodynamic data, the following experimental methodologies are recommended.

Enthalpy of Reaction from Equilibrium Studies (van't Hoff Equation)

The enthalpy of reaction for the formation of this compound was determined from the temperature dependence of the equilibrium constant.[2][3][4][5][6][7]

Methodology:

-

Reaction Setup: The reversible reaction between propylene glycol and acetone is carried out in a temperature-controlled reactor.

-

Equilibrium Sampling: At a given temperature, the reaction is allowed to reach equilibrium. Samples of the reaction mixture are then taken and quenched to stop the reaction.

-

Compositional Analysis: The concentrations of reactants and products in the equilibrium mixture are determined using a suitable analytical technique, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Equilibrium Constant Calculation: The equilibrium constant (Keq) is calculated from the concentrations of the species at equilibrium.

-

Temperature Variation: Steps 2-4 are repeated at several different temperatures.

-

van't Hoff Plot: The natural logarithm of the equilibrium constant (ln Keq) is plotted against the reciprocal of the absolute temperature (1/T).

-

Enthalpy Determination: According to the van't Hoff equation, the slope of this plot is equal to -ΔHrxn°/R, where R is the ideal gas constant. From the slope, the standard enthalpy of reaction can be determined.

Bomb Calorimetry for Enthalpy of Combustion

An alternative method to determine the enthalpy of formation is through the measurement of the enthalpy of combustion using a bomb calorimeter.[8][9][10][11]

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb."

-

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen.

-

Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited electrically via a fuse wire.

-

Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool. The maximum temperature rise is used to calculate the heat released.

-

Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (which is determined by combusting a standard substance like benzoic acid), and the mass of the sample. The standard enthalpy of formation can then be calculated from the enthalpy of combustion using Hess's Law.

Differential Scanning Calorimetry (DSC) for Heat Capacity

The heat capacity of liquid this compound can be measured using a differential scanning calorimeter.[12][13][14][15][16]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of the liquid is hermetically sealed in a sample pan. An empty pan is used as a reference.

-

DSC Measurement: The sample and reference pans are placed in the DSC instrument. The instrument heats both pans at a controlled, linear rate.

-

Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as the temperature is increased.

-

Calibration: The instrument is calibrated using a standard material with a known heat capacity, such as sapphire.

-

Calculation: The heat capacity of the sample is determined by comparing its heat flow curve to that of the sapphire standard. The measurement is typically performed over a range of temperatures to determine the temperature dependence of the heat capacity.

Visualization of Thermodynamic Relationships

The relationship between the core thermodynamic properties can be visualized as a logical workflow. The enthalpy and entropy of formation are fundamental properties that are used to derive the Gibbs free energy of formation, which in turn indicates the spontaneity of the formation reaction.

Caption: Logical flow from enthalpy and entropy of formation to Gibbs free energy of formation and reaction spontaneity.

References

- 1. Propylene Glycol [webbook.nist.gov]

- 2. Van 't Hoff equation - Wikipedia [en.wikipedia.org]

- 3. Joback Group Contribution Method (thermo.group_contribution.joback) — Thermo 0.6.0 documentation [thermo.readthedocs.io]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Vant Hoffs Equation: Derivation and Graphical Representation | AESL [aakash.ac.in]

- 8. scribd.com [scribd.com]

- 9. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 10. nsuworks.nova.edu [nsuworks.nova.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 13. infinitalab.com [infinitalab.com]

- 14. mse.ucr.edu [mse.ucr.edu]

- 15. mdpi.com [mdpi.com]

- 16. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

"2,2,4-Trimethyl-1,3-dioxolane" synonyms and alternative names

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,4-trimethyl-1,3-dioxolane, a versatile heterocyclic compound. It details its chemical identity, including a wide range of synonyms and alternative names. The guide presents key physicochemical properties in a clear, tabular format for easy reference. Detailed experimental protocols for its synthesis and analysis are provided to support laboratory applications. Furthermore, this document explores the known applications of this compound and discusses the broader biological significance of the 1,3-dioxolane (B20135) scaffold in the context of medicinal chemistry and drug development.

Chemical Identity and Synonyms

This compound is a cyclic ketal with the chemical formula C₆H₁₂O₂.[1] It is important for researchers to be familiar with its various synonyms and identifiers to effectively search literature and chemical databases.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 1193-11-9 |

| Molecular Formula | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol |

| Synonyms | Propylene (B89431) glycol acetone (B3395972) ketal |

| Acetone propylene glycol acetal | |

| 2,2,4-Trimethyldioxolane | |

| 1,3-Dioxolane, 2,2,4-trimethyl- | |

| InChI | InChI=1S/C6H12O2/c1-5-4-7-6(2,3)8-5/h5H,4H2,1-3H3 |

| InChIKey | ALTFLAPROMVXNX-UHFFFAOYSA-N |

| SMILES | CC1COC(O1)(C)C |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application in synthesis, and for analytical method development.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 107 °C at 760 mmHg | [3] |

| Flash Point | 18.8 °C | [3] |

| Density | 0.899 g/cm³ | [3] |

| Refractive Index | 1.396 | [3] |

| Vapor Pressure | 32.3 mmHg at 25°C | [3] |

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the cyclization reaction of 1,2-propylene oxide and acetone.[4] The following protocol is based on this approach.

Objective: To synthesize this compound.

Materials:

-

1,2-propylene oxide

-

Acetone

-

Catalyst: Ionic liquid 1-alkyl-3-methylimidazolium salt and anhydrous zinc chloride[4]

-

Reaction vessel (e.g., round-bottom flask)

-

Stirring apparatus

-

Heating mantle or oil bath

-

Distillation apparatus for purification

-

Separatory funnel

Procedure:

-

Catalyst Preparation: Prepare the catalyst by combining the ionic liquid 1-alkyl-3-methylimidazolium salt and anhydrous zinc chloride in the reaction vessel. The patent suggests this combination improves catalytic efficiency over using anhydrous zinc chloride alone.[4]

-

Reaction Setup: In the reaction vessel containing the catalyst, add acetone.

-

Reactant Addition: Under controlled temperature and stirring, slowly add 1,2-propylene oxide to the acetone and catalyst mixture.

-

Reaction: Allow the cyclization reaction to proceed. The patent indicates that this method can achieve a high transformation efficiency of 1,2-propylene oxide (94-95%) and high selectivity for this compound (99-100%).[4]

-

Work-up and Isolation: After the reaction is complete, the mixture will contain the desired product, unreacted starting materials, and the catalyst.

-

Separation: Separate the this compound from the reaction mixture. This can be achieved through techniques such as extraction and subsequent distillation.

-

Purification: Purify the isolated product by fractional distillation to obtain high-purity this compound.

Analysis of this compound by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis and quantification of this compound. The following is a general protocol that can be adapted for specific analytical needs.

Objective: To identify and quantify this compound in a sample.

Instrumentation:

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

-

Headspace or liquid injection autosampler

-

GC column suitable for volatile organic compounds (e.g., a non-polar or mid-polar column)

Materials:

-

Sample containing or suspected of containing this compound

-

High-purity helium as carrier gas

-

Solvent for sample dilution (if necessary, e.g., dichloromethane)

-

Internal standard (optional, for quantification)

GC-MS Parameters (suggested starting point):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold at 250 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-300

Procedure:

-

Sample Preparation: Prepare the sample by dissolving it in a suitable solvent or by placing a known amount in a headspace vial.

-

Injection: Inject a known volume of the prepared sample into the GC-MS system.

-

Data Acquisition: Acquire the data according to the specified GC-MS parameters.

-

Data Analysis:

-

Identification: Identify the peak corresponding to this compound by comparing its retention time and mass spectrum with a known standard or a library spectrum. The NIST WebBook provides a reference mass spectrum for this compound.[5]

-

Quantification: If an internal standard is used, quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard.

-

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about its functional groups. The NIST Chemistry WebBook has a reference IR spectrum available.[6]

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by specific fragmentation patterns that are useful for its identification. A reference mass spectrum can be found on the NIST Chemistry WebBook.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectral data for this compound has been reported in the literature, which can aid in structural confirmation.[1]

Biological Significance and Applications

While this compound itself is primarily utilized as a flavoring agent and a synthetic intermediate in the chemical industry, the broader class of 1,3-dioxolanes has garnered significant attention in medicinal chemistry and drug development.[2]

The 1,3-dioxolane ring is a key structural motif in a number of biologically active compounds.[7][8] Research has shown that incorporating a 1,3-dioxolane moiety into a molecule can enhance its biological activity, including antibacterial, antifungal, antiviral, and anticancer properties.[8][9][10][11] The presence of the two oxygen atoms in the ring can lead to improved ligand-target interactions through hydrogen bonding, potentially increasing the efficacy of the drug candidate.[8][10][11]

One study detailed the synthesis of novel 1,3-dioxolane derivatives that exhibited excellent antifungal activity against Candida albicans and significant antibacterial activity against various bacterial strains.[9] This highlights the potential of the 1,3-dioxolane scaffold as a pharmacophore for the development of new therapeutic agents.

Visualizations

Synthesis Pathway

The synthesis of this compound can be visualized as a logical workflow.

Caption: Synthesis workflow for this compound.

Analytical Workflow

The analytical workflow for identifying and quantifying this compound using GC-MS can be represented as follows:

Caption: GC-MS analytical workflow for this compound.

References

- 1. This compound | C6H12O2 | CID 62384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CN103087034A - Preparation methods of this compound and 1,2-propanediol - Google Patents [patents.google.com]

- 5. 1,3-Dioxolane, 2,2,4-trimethyl- [webbook.nist.gov]

- 6. 1,3-Dioxolane, 2,2,4-trimethyl- [webbook.nist.gov]

- 7. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine | Semantic Scholar [semanticscholar.org]

- 11. The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine | Scilit [scilit.com]

"2,2,4-Trimethyl-1,3-dioxolane" literature review of properties

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and safety protocols for 2,2,4-Trimethyl-1,3-dioxolane. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound, also known as propylene (B89431) glycol acetone (B3395972) ketal, is a colorless liquid with a characteristic mild, musty, and sweet odor.[1] It is classified as a ketal, which is an acetal (B89532) derived from a ketone. This compound is utilized as a flavoring agent in the food industry and serves as an intermediate in various organic syntheses.[2]

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₂ | [1][3] |

| Molecular Weight | 116.16 g/mol | [1] |

| CAS Number | 1193-11-9 | [1][3] |

| Appearance | Colorless liquid | [1][4] |

| Odor | Mild, musty, sweet, earthy, green | [1][4] |

| Boiling Point | 98-99 °C at 760 mmHg | [1] |

| 107 °C at 760 mmHg | [5][6] | |

| Melting Point | -90 °C | [7] |

| Density | 0.897 - 0.905 g/cm³ | [1][4][5] |

| Refractive Index | 1.393 - 1.398 | [1] |

| Solubility | 111,000 mg/L in water at 18 °C; soluble in organic solvents and oils. | [1] |

| Vapor Pressure | 32.3 mmHg at 25 °C | [5][7] |

| Flash Point | 18.8 °C | [5][6] |

| 32 °C | [7] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes the available spectroscopic information.

| Spectrum Type | Data Availability and Source |

| Infrared (IR) Spectroscopy | An IR spectrum is available in the NIST Chemistry WebBook.[4][8] |

| Mass Spectrometry (MS) | An electron ionization mass spectrum is available in the NIST Chemistry WebBook.[4][9] |

| ¹³C Nuclear Magnetic Resonance (¹³C-NMR) | ¹³C-NMR data is available through PubChem, citing K. Pihlaja, T. Nurmi Finn. Chem. Lett. 1977, 141 as the source.[1] |

| ¹H Nuclear Magnetic Resonance (¹H-NMR) | While specific data is not readily available in the searched databases, the existence of ¹³C-NMR data suggests that ¹H-NMR spectra have also been recorded and can likely be found in the cited literature. |

Synthesis and Experimental Protocols

This compound is primarily synthesized through the ketalization of a diol with a ketone. The most common methods involve the reaction of propylene glycol (1,2-propanediol) with acetone or the reaction of 1,2-propylene oxide with acetone.

General Acid-Catalyzed Synthesis from Propylene Glycol and Acetone

This method involves the acid-catalyzed reaction of propylene glycol with acetone, which is a reversible equilibrium reaction. To drive the reaction to completion, the water formed as a byproduct is typically removed.

Reaction: Propylene Glycol + Acetone ⇌ this compound + Water[4]

Detailed Methodology:

-

Reactant Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine propylene glycol (1.0 equivalent) and a slight excess of acetone (1.1-1.5 equivalents). A solvent that forms an azeotrope with water, such as toluene (B28343) or benzene, is added to facilitate water removal.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄).

-

Reaction: Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap, and the organic solvent will be returned to the reaction flask, driving the equilibrium towards the product.

-

Monitoring: The reaction progress can be monitored by observing the amount of water collected in the trap or by analytical techniques such as gas chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Separate the organic layer and wash it with brine. Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation under atmospheric pressure to yield pure this compound.

Patented Synthesis from 1,2-Propylene Oxide and Acetone

A patented method describes the synthesis of this compound from 1,2-propylene oxide and acetone using a specific catalyst system.[7]

Detailed Methodology:

-

Catalyst System: The catalyst consists of an ionic liquid, specifically a 1-alkyl-3-methylimidazolium salt, and anhydrous zinc chloride.[7]

-

Reaction Conditions: Under cyclization reaction conditions, 1,2-propylene oxide and acetone are brought into contact with the catalyst.[7]

-

Product Isolation: The resulting mixture contains this compound, which is then separated. This method is noted to have high catalytic efficiency and facilitates catalyst recycling.[7]

Reactivity and Safety

This compound is a flammable liquid and vapor.[10] It is generally stable under normal conditions but should be kept away from open flames, hot surfaces, and other sources of ignition.[11]

Hazard Statements:

-

H226: Flammable liquid and vapor.[10]

-

H302: Harmful if swallowed.[10]

-

H315: Causes skin irritation.[10]

-

H335: May cause respiratory irritation.[11]

Safety and Handling Protocols:

-

Handling: Use in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes. Use non-sparking tools and take precautionary measures against static discharge.[7][11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Personal Protective Equipment (PPE):

-

Fire-Fighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Wear a self-contained breathing apparatus if necessary.[7]

-

Accidental Release: Remove all sources of ignition. Prevent further leakage and do not allow the chemical to enter drains. Absorb the spill with inert material and place it in a suitable closed container for disposal.[7][11]

References

- 1. This compound | C6H12O2 | CID 62384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2-Dimethyl-1,3-dioxolane-4-methanol(100-79-8) 1H NMR [m.chemicalbook.com]

- 3. 2,4,5-Trimethyl-1,3-dioxolane | C6H12O2 | CID 102967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Dioxolane, 2,2,4-trimethyl- [webbook.nist.gov]

- 5. This compound | 1193-11-9 [chemicalbook.com]

- 6. calpaclab.com [calpaclab.com]

- 7. CN103087034A - Preparation methods of this compound and 1,2-propanediol - Google Patents [patents.google.com]

- 8. US4110539A - Process for the preparation of 2,2,4-trimethyl-1,3-pentanediol diisobutyrate - Google Patents [patents.google.com]

- 9. 1,3-Dioxolane, 2,4,5-trimethyl- [webbook.nist.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Making sure you're not a bot! [oc-praktikum.de]

"2,2,4-Trimethyl-1,3-dioxolane" safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 2,2,4-Trimethyl-1,3-dioxolane

This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Acetone (B3395972) propylene (B89431) glycol acetal, 2,2,4-Trimethyldioxolane |

| CAS Number | 1193-11-9[1] |

| Molecular Formula | C6H12O2[1][2][3] |

| Molecular Weight | 116.16 g/mol [1][2] |

Hazard Identification

This compound is classified as a flammable liquid and vapor.[1][4] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][4] Some sources also indicate it may be harmful if swallowed.

GHS Classification:

-

Flammable Liquids: Category 3[1]

-

Skin Irritation: Category 2[1]

-

Eye Irritation: Category 2[1] or Serious Eye Damage, Category 1

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[1][4]

-

Acute Toxicity (Oral): Category 4

Signal Word: Warning[1][4] or Danger

Hazard Statements:

-

H226: Flammable liquid and vapor.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H318: Causes serious eye damage.

-

H302: Harmful if swallowed.

Physical and Chemical Properties

| Property | Value |

| Physical State | Liquid[1] |

| Appearance | Colorless liquid[2] |

| Odor | Mild, musty, sweet[2] |

| Boiling Point | 98.0 - 99.0 °C @ 760 mm Hg[2][5] |

| Flash Point | 18.89 °C (66.0 °F) - closed cup[6] |

| Specific Gravity | 0.899 - 0.905 @ 25 °C[6] |

| Refractive Index | 1.393 - 1.398 @ 20 °C[6] |

| Water Solubility | 111000 mg/L @ 18 °C[5] |

Experimental Protocols

Detailed experimental protocols for determining the toxicological and physicochemical properties of this compound are not typically provided in standard safety data sheets. These properties are determined through standardized testing methods, such as those established by the OECD (Organisation for Economic Co-operation and Development) or other relevant regulatory bodies. For instance, flash point is often determined using methods like the Tag Closed Cup (TCC) test. Acute toxicity studies (e.g., LD50) are conducted following specific OECD guidelines on animal testing.

Safe Handling and Storage

Handling:

-

Handle in a well-ventilated place.[7]

-

Wear suitable protective clothing, including gloves and eye/face protection.[7][8]

-

Avoid contact with skin and eyes.[7]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][8]

-

Take precautionary measures against static discharge.[8]

-

Do not eat, drink, or smoke when using this product.[1]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Keep away from heat, sparks, and flame.[8]

-

Store apart from incompatible materials.[7]

Accidental Release Measures

In the event of a spill, the following workflow should be followed:

Caption: Workflow for handling a chemical spill.

First Aid Measures

The following diagram outlines the appropriate first aid measures for different routes of exposure to this compound.

Caption: First aid measures for different exposure routes.

General Advice: If symptoms persist, call a physician.[1] Treat symptomatically.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[7]

-

Specific Hazards: Flammable liquid. Vapors may form explosive mixtures with air.[1]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[7]

Stability and Reactivity

-

Reactivity: None known, based on available information.[1]

-

Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[1]

-

Incompatible Materials: None known.[1]

-

Hazardous Decomposition Products: None under normal use conditions.[1]

Toxicological Information

Quantitative toxicological data is limited in the provided search results. One source classifies it as "Acute toxicity, Oral (Category 4)".

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Waste should be sent to an approved waste disposal plant.

This technical guide is intended to provide a summary of the available safety and handling information for this compound. It is essential to consult the full Safety Data Sheet (SDS) from your supplier before use and to have a thorough understanding of the hazards and necessary precautions. Always work in a well-ventilated area and use appropriate personal protective equipment.

References

- 1. fishersci.fr [fishersci.fr]

- 2. This compound | C6H12O2 | CID 62384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Dioxolane, 2,2,4-trimethyl- [webbook.nist.gov]

- 4. synerzine.com [synerzine.com]

- 5. hmdb.ca [hmdb.ca]

- 6. propylene glycol acetone ketal [thegoodscentscompany.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Solubility of 2,2,4-Trimethyl-1,3-dioxolane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2,4-trimethyl-1,3-dioxolane, a heterocyclic acetal, in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the dissolution of this compound is critical. The guide summarizes available quantitative data, outlines detailed experimental protocols for solubility determination, and provides visual representations of experimental workflows.

Core Concepts in Solubility